6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole CAS number
6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole CAS number
An In-Depth Technical Guide to 6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Indazole Scaffold
The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.[1][2] While rarely found in nature, synthetic indazole derivatives are integral to a wide array of pharmacologically active agents, demonstrating activities that span from anti-inflammatory and antimicrobial to potent anti-cancer effects.[1] Their structural versatility allows for substitution at various positions, enabling fine-tuning of their physicochemical properties and biological targets. This guide focuses on a specific, highly functionalized derivative: 6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole . The strategic placement of bromo, chloro, and fluoro groups, combined with N-methylation, makes this compound a valuable and complex building block for the synthesis of novel therapeutic candidates, particularly in the realm of kinase inhibitors and other targeted therapies.
Physicochemical Properties and Identifiers
A precise understanding of a compound's fundamental properties is critical for its application in research and development. The key identifiers and physicochemical data for 6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole are summarized below.
| Property | Value | Source |
| CAS Number | 1286734-93-7 | [3] |
| Molecular Formula | C₈H₅BrClFN₂ | [3] |
| Molecular Weight | 263.49 g/mol | [3] |
| Physical Form | Solid | [3] |
| Purity | Typically ≥95% | [3] |
| InChI | InChI=1S/C8H5BrClFN2/c1-13-7-3-5(9)6(11)2-4(7)8(10)12-13/h2-3H,1H3 | [3] |
| SMILES | Cn1nc(Cl)c2cc(F)c(Br)cc21 | [3] |
Synthetic Pathways and Mechanistic Rationale
The synthesis of polysubstituted indazoles like 6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole requires a multi-step approach that carefully controls the introduction of each functional group. While a specific documented synthesis for this exact molecule is not publicly detailed, a plausible and robust pathway can be constructed based on established methodologies for analogous structures, such as the synthesis of related fluoro-indazoles and bromo-indazoles.[4]
A logical synthetic strategy would likely start from a substituted aniline precursor, proceeding through diazotization and cyclization—a common method for forming the indazole core.[4] The subsequent installation of halogen atoms and the N-methyl group would be dictated by the directing effects of the existing substituents.
Proposed Synthetic Workflow
The diagram below illustrates a potential high-level workflow for the synthesis of the target compound, starting from a commercially available precursor.
Caption: Fig. 1: Proposed high-level synthetic workflow.
Causality Behind Experimental Choices:
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Starting Material: A polysubstituted aniline is chosen as the foundational building block because the amino group is readily converted into a diazonium salt, which is the key intermediate for indazole ring formation.
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Diazotization and Cyclization: This classic transformation is a reliable method for forming the pyrazole ring fused to the benzene core. The reaction proceeds by converting the aniline's amino group into a diazonium salt, which then undergoes an intramolecular cyclization.
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Chlorination: The 3-position of the indazole ring is often hydroxylated after initial cyclization (forming an indazolone). Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are standard choices for converting this hydroxyl group into a chloro group, which is a versatile handle for further chemical modification, such as in cross-coupling reactions.
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N-Methylation: The final step involves the alkylation of the indazole nitrogen. Using a methylating agent like methyl iodide (CH₃I) in the presence of a mild base such as potassium carbonate (K₂CO₃) is a standard and efficient method to install the methyl group at the N1 position. The N1 tautomer is generally more thermodynamically stable.[1]
Applications in Drug Discovery and Chemical Biology
Substituted indazoles are prominent scaffolds in drug development, particularly as inhibitors of protein kinases. The specific halogenation pattern of 6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole suggests its utility as an intermediate for creating potent and selective inhibitors.
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Kinase Inhibitors: Many FDA-approved kinase inhibitors feature the indazole core. The various substituents on the ring of the title compound can engage in specific interactions within the ATP-binding pocket of a target kinase. The bromine at the 6-position and the chlorine at the 3-position, for instance, can serve as key attachment points for side chains designed to target specific amino acid residues, thereby enhancing potency and selectivity.
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Fragment-Based Drug Discovery (FBDD): This compound can be used as a complex fragment in FBDD campaigns. The multiple reactive handles (bromo and chloro groups) allow for the exploration of chemical space around the core structure to rapidly generate libraries of analogues for screening.
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Chemical Probes: The functional groups allow for the attachment of reporter tags (like fluorophores or biotin) to create chemical probes for studying biological systems, for example, in target identification and validation studies.
Experimental Protocols
The following protocols are representative methodologies based on standard organic synthesis techniques and procedures documented for structurally similar compounds.[4][5]
Protocol 1: Hypothetical Synthesis of 6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole
Self-Validation: Each step includes a checkpoint for reaction completion (e.g., TLC analysis) and the final product is validated through multiple analytical techniques to ensure identity and purity.
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Step 1: Diazotization and Cyclization of Precursor
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In a reaction vessel maintained at 0-5°C, dissolve the starting aniline precursor (e.g., 4-bromo-2-fluoro-6-nitroaniline, 1.0 eq.) in a suitable acidic medium (e.g., aqueous HCl).
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Slowly add a solution of sodium nitrite (1.1 eq.) in water, keeping the temperature below 5°C.
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Stir the reaction mixture for 1 hour at this temperature to ensure complete formation of the diazonium salt.
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Allow the reaction to warm to room temperature to facilitate intramolecular cyclization.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, neutralize the reaction mixture and extract the crude indazolone product with an organic solvent (e.g., ethyl acetate).
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Step 2: Chlorination of the Indazolone Intermediate
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Dry the crude indazolone from Step 1 under vacuum.
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Add phosphorus oxychloride (POCl₃, ~5-10 eq.) and heat the mixture to reflux (approx. 110°C) for 3-4 hours.
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Monitor the conversion of the starting material by TLC.
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After cooling to room temperature, carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.
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Extract the 3-chloroindazole product with an organic solvent and purify by column chromatography.
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Step 3: N-Methylation
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Dissolve the purified 3-chloro-6-bromo-5-fluoro-1H-indazole (1.0 eq.) in a polar aprotic solvent like acetone or DMF.
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Add a mild base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.).
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Add methyl iodide (CH₃I, 1.2 eq.) dropwise.
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Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
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Filter off the base and evaporate the solvent. Purify the residue by column chromatography to yield the final product.
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Protocol 2: Product Characterization
To confirm the identity and purity of the synthesized 6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole, the following analytical methods are essential.
| Technique | Purpose | Expected Outcome |
| ¹H NMR | To confirm the proton environment and structural integrity. | Peaks corresponding to the aromatic protons and the N-methyl group with appropriate chemical shifts and coupling constants. |
| ¹³C NMR | To identify all unique carbon atoms in the molecule. | Signals corresponding to the eight distinct carbon atoms of the indazole core and the methyl group. |
| Mass Spectrometry | To confirm the molecular weight and isotopic pattern. | A molecular ion peak (M+) consistent with the calculated exact mass (263.49 g/mol ), showing the characteristic isotopic pattern for one bromine and one chlorine atom. |
| HPLC | To determine the purity of the final compound. | A single major peak, indicating a purity of >95%. |
Safety, Handling, and Storage
As with any halogenated organic compound intended for laboratory use, proper safety precautions are paramount.[6]
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Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.
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Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.
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Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its polysubstituted nature offers multiple avenues for chemical modification, making it an attractive scaffold for developing targeted therapeutics. The synthetic pathways, while requiring careful control, are based on well-established chemical principles. This guide provides a comprehensive overview for researchers and scientists working with this valuable chemical entity, from its fundamental properties to its practical applications and handling.
References
- CymitQuimica. 6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole.
- PubChem. 6-Bromo-3-chloro-1H-indazole.
- Benchchem. Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole.
- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- ResearchGate. (PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation.
- Echemi. 6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole Safety Data Sheets.
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PubMed Central (PMC). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]
- Taylor & Francis. Indazole – Knowledge and References.
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